2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid
Overview
Description
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during various chemical reactions. The spirocyclic structure imparts rigidity and stability to the molecule, making it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core, followed by the introduction of the Boc protecting group and the acetic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves the hydrolysis of ester intermediates to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to modify the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or heteroaryl groups, onto the spirocyclic core .
Scientific Research Applications
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane: This compound shares a similar spirocyclic core but lacks the acetic acid moiety, making it less versatile in certain synthetic applications.
2-((tert-Butoxycarbonyl)amino)-2-(7-oxaspiro[3.5]nonan-2-yl)acetic acid: This compound has an oxygen atom in the spirocyclic ring, which can alter its chemical reactivity and biological properties.
Uniqueness
The uniqueness of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid lies in its combination of a spirocyclic structure with a Boc-protected amine and an acetic acid moiety. This combination provides a versatile platform for further chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonan-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-6-4-15(5-7-16)9-11(10-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHZBPBTVFUHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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